2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWQWVQGHSPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214509 | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25205-16-7 | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25205-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the most logical disconnection is at the aryl-aryl bond, suggesting a cross-coupling reaction as the key bond-forming step. This leads to two primary precursor fragments: a substituted salicylic (B10762653) acid derivative and a methoxyphenyl derivative.
A primary retrosynthetic route involves disconnecting the C-C bond between the two aromatic rings. This suggests a reaction between a 5-substituted salicylic acid (or a protected derivative) and a 4-methoxyphenyl (B3050149) species. The substituent on the salicylic acid at the 5-position would typically be a halogen (e.g., bromine, iodine) or a boronic acid/ester, making it suitable for cross-coupling reactions. The 4-methoxyphenyl fragment would correspondingly be a boronic acid/ester or a halide.
An alternative disconnection could involve the formation of the carboxylic acid group at a later stage. This would start with a 2-hydroxy-5-(4-methoxyphenyl)phenol, which could then be carboxylated. However, this approach may present challenges with regioselectivity during the carboxylation step.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are central to the synthesis of biphenyl (B1667301) compounds. libretexts.org
Suzuki-Miyaura Cross-Coupling Approaches to Aryl-Aryl Bonds in this compound
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming aryl-aryl bonds. libretexts.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgajgreenchem.com For the synthesis of this compound, this would involve coupling 5-bromo-2-hydroxybenzoic acid with 4-methoxyphenylboronic acid.
The reaction is generally carried out in a mixed solvent system, such as toluene/water or DME/water, with a base like sodium carbonate or potassium carbonate. acs.orgnih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and can be optimized for specific substrates. nih.govclaremont.edu For instance, the use of Pd(PPh₃)₄ or Pd/C has been reported for similar biphenyl carboxylic acid syntheses. ajgreenchem.comacs.org Organotrifluoroborates have also emerged as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. rsc.orgnih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield |
| 5-Bromo-2-hydroxybenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good |
| 5-Iodo-2-hydroxybenzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | High |
Note: The yields are generalized and can vary based on specific reaction conditions.
Heck and Sonogashira Coupling Strategies for Related Benzoic Acid Derivatives
While the Suzuki-Miyaura coupling is a primary choice, other cross-coupling reactions like the Heck and Sonogashira reactions are valuable for synthesizing related benzoic acid derivatives and can be adapted for the target molecule. nih.govrsc.orgorganic-chemistry.org
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.org This could be used to introduce a vinyl group which can then be further modified to form the second aromatic ring.
The Sonogashira reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org The resulting alkyne can then undergo cyclization or other transformations to construct the (4-methoxyphenyl) moiety. Both reactions are typically performed under mild conditions and tolerate a wide range of functional groups. nih.govwikipedia.org
Electrophilic Aromatic Substitution Pathways Towards this compound Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of synthesizing the target molecule, SEAr reactions can be used to introduce key functional groups onto the benzene (B151609) rings.
The hydroxyl and carboxyl groups of salicylic acid are ortho, para-directing activators, while the methoxy (B1213986) group of anisole (B1667542) is also an ortho, para-director. wikipedia.org However, direct electrophilic arylation of salicylic acid with a methoxyphenyl-based electrophile is challenging due to potential side reactions and lack of regioselectivity.
A more plausible approach involves the functionalization of a pre-formed biphenyl system. For example, if a 4-hydroxybiphenyl is synthesized first, subsequent carboxylation via a Kolbe-Schmitt type reaction could be explored, although controlling the position of carboxylation relative to the existing hydroxyl group can be difficult. google.com Similarly, nitration or halogenation of a biphenyl precursor followed by further transformations are viable strategies. youtube.comlibretexts.org
Organometallic Reagent Applications in the Functionalization of Benzoic Acid Derivatives
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. ucalgary.calibretexts.org In the synthesis of benzoic acid derivatives, they can be used to introduce the carboxylic acid group. ucalgary.ca For instance, a bromo-biphenyl precursor could be converted to a Grignard or organolithium reagent, which is then reacted with carbon dioxide to form the corresponding carboxylic acid. ucalgary.ca
However, the presence of acidic protons, such as the hydroxyl group in the target molecule, is incompatible with these strong organometallic reagents. libretexts.org Therefore, protection of the hydroxyl group would be necessary before the application of Grignard or organolithium reagents.
More recent developments have focused on transition-metal-catalyzed C-H functionalization, which can offer more direct routes to substituted benzoic acids, potentially avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.netacs.orgrsc.org
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the synthesis of biphenyl carboxylic acids, several green chemistry principles can be applied.
One key area is the use of greener solvents. Water has been successfully employed as a solvent in Suzuki-Miyaura couplings, often in combination with a phase-transfer catalyst. scirp.orgresearchgate.net This approach can simplify product isolation and reduces the reliance on volatile organic compounds. scirp.org The use of recyclable catalysts, such as palladium supported on charcoal (Pd/C) or water-soluble fullerene-supported catalysts, also contributes to a greener process by minimizing metal waste. acs.orgtandfonline.comresearchgate.net
Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste by eliminating intermediate workup and purification steps. acs.org For instance, a one-pot synthesis combining the formation of an arylpyrrolidinone and a subsequent Suzuki coupling has been reported for a related biphenyl carboxylic acid. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, ¹H and ¹³C NMR would provide the primary framework, confirming the number and electronic environment of hydrogen and carbon atoms, respectively.
The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the salicylic (B10762653) acid and the methoxyphenyl rings. The protons on the salicylic acid moiety would likely appear as doublets and a doublet of doublets, their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The protons on the 4-methoxyphenyl (B3050149) group would present as a characteristic AA'BB' system (two doublets). A sharp singlet for the methoxy (B1213986) (-OCH₃) protons would be observed in the upfield region, while the acidic protons of the carboxyl (-COOH) and hydroxyl (-OH) groups would appear as broad singlets at the downfield end of the spectrum.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. Quaternary carbons (those not attached to hydrogen) would be identified by their lower intensity or through specialized experiments.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular connectivity map.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, confirming their substitution patterns. For instance, it would clearly map the connectivity of the three protons on the salicylic acid ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). Key HMBC correlations would include:
The methoxy protons to the methoxy-bearing carbon on the phenyl ring.
Protons on one aromatic ring to the quaternary carbon of the other ring, confirming the C-C bond linking the two aryl systems.
Aromatic protons adjacent to the carboxyl group correlating to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for conformational analysis. For a relatively rigid molecule like this, NOESY could show through-space correlations between protons on the two different aromatic rings, helping to define their relative orientation (dihedral angle) in solution.
Illustrative NMR Data Table for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| COOH | ~11-13 (br s, 1H) | ~172 | C6-H, C2-OH |
| C1 | - | ~118 | C6-H, C2-OH |
| C2-OH | ~9-10 (br s, 1H) | ~158 | C3-H, C1, COOH |
| C3 | ~7.0 (d, 1H) | ~119 | C1, C5 |
| C4 | ~7.5 (dd, 1H) | ~125 | C6-H, C2 |
| C5 | - | ~135 | C3-H, C4-H, C1', C2'/C6' |
| C6 | ~7.9 (d, 1H) | ~120 | C4-H, COOH |
| C1' | - | ~132 | C2'/C6'-H, C3'/C5'-H |
| C2'/C6' | ~7.5 (d, 2H) | ~128 | C4', C5 |
| C3'/C5' | ~7.0 (d, 2H) | ~115 | C1', OCH₃ |
| C4' | - | ~160 | C2'/C6'-H, OCH₃ |
| OCH₃ | ~3.8 (s, 3H) | ~55 | C4' |
Solid-State NMR Applications in Characterizing Polymorphs of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.goveuropeanpharmaceuticalreview.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment in the crystal lattice.
If this compound were to exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be the primary technique for its study. Each distinct polymorph would produce a unique ¹³C ssNMR spectrum because the subtle differences in crystal packing and intermolecular interactions would lead to different chemical shifts for the carbon atoms. researchgate.net The number of peaks observed for a particular carbon can indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal. researchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, offering precise atomic coordinates and revealing the three-dimensional arrangement of molecules. mdpi.com
Elucidation of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
An SCXRD analysis of this compound would be expected to reveal a network of intermolecular interactions that dictate the crystal packing. Based on the functional groups present, the following interactions would be anticipated:
Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors and would likely form a classic centrosymmetric dimer motif (R²₂(8) graph set) with a neighboring molecule. nih.gov The phenolic hydroxyl group is also a potent hydrogen bond donor and could engage in hydrogen bonding with the carboxyl group or the methoxy oxygen of an adjacent molecule. These interactions are fundamental to building the supramolecular architecture. nih.gov
Conformational Analysis within the Crystalline Lattice
The crystal structure would provide precise data on the molecule's conformation in the solid state. A key parameter would be the dihedral angle between the planes of the salicylic acid ring and the 4-methoxyphenyl ring. This angle is determined by a balance of steric effects and the optimization of intermolecular packing forces. The analysis would also confirm the planarity of the carboxylic acid group relative to its attached aromatic ring, which is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. nih.gov
Illustrative Crystallographic Data Table
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Z | Number of molecules per unit cell |
| Hydrogen Bonds | O-H···O distances and angles |
| π-π Stacking | Centroid-centroid distance, slip angle |
| Dihedral Angle | Angle between the two aromatic rings |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Formula: C₁₄H₁₂O₄), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M-H]⁻).
Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study its fragmentation. The fragmentation pattern provides a structural fingerprint. Key expected fragmentation pathways for the positive ion would include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion. docbrown.info
Loss of a carboxyl group (•COOH) or CO₂: Decarboxylation is a characteristic fragmentation, resulting in an [M-45]⁺ or [M-44]⁺ ion. libretexts.org
Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O): Fragmentation originating from the methoxyphenyl moiety. nih.gov
Cleavage of the C-C bond between the aryl rings: This would lead to fragment ions corresponding to the individual substituted phenyl moieties.
Predicted Mass Spectrometry Fragmentation Table
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss |
| 244 | [C₁₄H₁₂O₄]⁺ | Molecular Ion |
| 227 | [C₁₄H₁₁O₃]⁺ | •OH |
| 200 | [C₁₄H₁₂O₂]⁺ | CO₂ |
| 199 | [C₁₃H₁₁O₂]⁺ | •COOH |
| 121 | [C₇H₅O₂]⁺ | C₇H₇O₂• |
| 108 | [C₇H₈O]⁺ | C₇H₄O₃ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₄H₁₂O₄, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR), would measure the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined value is then compared to the theoretical mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M] | C₁₄H₁₂O₄ | 244.0736 |
| [M+H]⁺ | C₁₄H₁₃O₄⁺ | 245.0808 |
| [M+Na]⁺ | C₁₄H₁₂NaO₄⁺ | 267.0628 |
| [M-H]⁻ | C₁₄H₁₁O₄⁻ | 243.0663 |
This interactive table provides the calculated exact masses for the neutral molecule and its common adducts, which would be targeted in an HRMS experiment.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of atoms and the nature of functional groups.
For this compound, the fragmentation pathways can be predicted based on the known behavior of benzoic acids, phenols, and ethers. The precursor ion [M-H]⁻ at m/z 243.0663 would likely undergo characteristic losses. A primary fragmentation event is often the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a process known as decarboxylation, which is common for benzoic acid derivatives. Other plausible fragmentations include the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group and cleavage of the ether bond.
The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the various functional groups on the aromatic rings.
| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) | Inferred Structural Moiety |
| 243.0663 | Decarboxylation | CO₂ (43.9898 Da) | 199.0765 | Carboxylic acid group |
| 243.0663 | Loss of methyl radical | •CH₃ (15.0235 Da) | 228.0428 | Methoxy group |
| 199.0765 | Loss of methyl radical | •CH₃ (15.0235 Da) | 184.0533 | Methoxy group on decarboxylated ion |
| 199.0765 | Loss of carbon monoxide | CO (27.9949 Da) | 171.0816 | Phenolic structure |
This interactive table outlines the predicted MS/MS fragmentation pathways for the deprotonated molecular ion of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Characteristic Absorption Bands and Functional Group Identification
The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its various functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, due to strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxyl group is expected as an intense band around 1680-1710 cm⁻¹. The phenolic O-H stretch appears as a sharper band around 3200-3600 cm⁻¹.
Other key vibrations include the C-O stretching of the ether and carboxylic acid groups (1210-1320 cm⁻¹), aromatic C=C stretching vibrations (1450-1620 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Phenol | O-H stretch | 3200-3600 | Broad, Medium |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |
| Aromatic Rings | C=C stretch | 1450-1620 | Medium-Strong |
| Ether / Acid | C-O stretch | 1210-1320 | Strong |
| Aromatic Rings | C-H stretch | 3000-3100 | Medium |
This interactive table summarizes the principal vibrational bands expected for this compound.
Conformational Isomerism Probing through Vibrational Spectroscopy
The single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to the possibility of different stable conformations, or rotational isomers (conformers). The relative orientation of the two rings is defined by the dihedral angle. These different conformers, if they have sufficiently high energy barriers to interconversion, can coexist and may be distinguishable by vibrational spectroscopy.
Computational and Theoretical Chemistry Studies of 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of 2-hydroxy-5-(4-methoxyphenyl)benzoic Acid
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new molecules based on data from existing, structurally similar compounds.
For analogues of this compound, such as substituted benzoic acids and biphenyl (B1667301) carboxylic acids, QSAR and QSPR studies have been employed to understand a range of activities and properties. For instance, QSAR studies on the toxicity of substituted benzoic acids to various organisms have shown that descriptors like the partition coefficient (log P) and the acidity constant (pKa) are crucial in predicting toxicity. nih.gov A study on the toxicity of benzoic acids to Daphnia magna suggested that the non-ionized form of the acid may play a significant role in its toxic effects. nih.gov
In the realm of therapeutic applications, QSAR studies on biphenyl carboxamide analogues have been used to model analgesic activity. medcraveonline.com A study on a series of these compounds identified a statistically significant model with a correlation coefficient (R²) of 0.800, indicating a good relationship between the selected descriptors and the biological activity. medcraveonline.com Such models can help in designing new compounds with potentially enhanced analgesic properties. walshmedicalmedia.com
The development of these models typically involves the calculation of various molecular descriptors, which can be categorized as follows:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO) and partial charges.
Steric descriptors: These account for the three-dimensional shape and size of the molecule.
Thermodynamic descriptors: These pertain to the energetic properties of the molecule.
The table below illustrates the types of descriptors that are commonly used in QSAR/QSPR studies of compounds analogous to this compound.
| Descriptor Type | Examples | Relevance to Analogues |
| Topological | Molecular Connectivity Indices, Wiener Index | Correlates with molecular size and shape, influencing interactions with biological targets. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions, reactivity, and the ability to participate in charge-transfer processes. |
| Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule into a binding site and can influence the accessibility of reactive groups. |
| Hydrophobic | Log P (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with protein targets. |
| Quantum Chemical | Total Energy, Heat of Formation, Ionization Potential | Provides a detailed understanding of the molecule's stability and reactivity. |
These descriptors are then used to build mathematical models, often using techniques like Multiple Linear Regression (MLR), that can predict the activity or property of interest for new, untested analogues.
Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors) to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a ligand to a biological target. While specific docking studies for this compound are not readily found, studies on structurally related compounds can provide valuable insights into its potential interactions.
Docking studies on analogues such as 2-hydroxybenzoic acid derivatives and biphenyl compounds have revealed key interaction patterns with various protein targets. For example, a study on 2-hydroxybenzoic acid derivatives as inhibitors of the enzyme SIRT5 showed that the carboxylate group forms crucial electrostatic interactions and hydrogen bonds with specific amino acid residues (Arg105 and Tyr102) in the binding pocket. nih.gov The adjacent hydroxyl group was also found to form a hydrogen bond with another residue (Val221), highlighting the importance of the 2-hydroxybenzoic acid moiety for binding. nih.gov
Similarly, docking studies of biphenyl carboxylic acid derivatives with enzymes like matrix metalloproteinase-3 (MMP-3) have been performed to understand their inhibitory activity. researchgate.net These studies often reveal that hydrophobic interactions between the biphenyl rings and nonpolar residues in the enzyme's active site are significant contributors to binding. researchgate.net
The types of interactions typically observed in ligand-protein complexes involving analogues of this compound are summarized in the table below.
| Interaction Type | Description | Key Residues Often Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Ser, Thr, Tyr, Asn, Gln, His, Asp, Glu, Arg |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between oppositely charged residues. | Asp, Glu, Arg, Lys, His |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |
Beyond predicting the binding pose, docking simulations can also estimate the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG). These values provide a semi-quantitative measure of the strength of the ligand-protein interaction. For instance, in a study of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors, the compounds showed significant inhibitory activity with IC50 values in the nanomolar range, and the most active compound, B2, was found to bind effectively to the PD-L1 protein. nih.gov
Hotspot analysis is a computational method used to identify regions within a protein's binding site that contribute most significantly to the binding energy. By identifying these "hotspots," researchers can design ligands that make more favorable contacts with these key residues, thereby improving binding affinity and specificity. While specific hotspot analyses for this compound are not available, this approach is commonly applied in the study of enzyme inhibitors and receptor antagonists with similar structural scaffolds.
The following table provides a hypothetical example of how binding affinity predictions and hotspot analysis might be presented for analogues of the target compound with a generic protein target.
| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) |
| 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | -8.5 | Tyr, Phe, Leu, Val |
| 2-Hydroxy-5-phenylbenzoic acid | -9.2 | Arg, Ser, Phe, Trp |
| 2-Hydroxy-5-(4-chlorophenyl)benzoic acid | -9.8 | Arg, Ser, Phe, Leu |
It is important to note that the accuracy of docking and binding affinity predictions depends heavily on the scoring function used and the quality of the protein structure. researchgate.net Therefore, these computational predictions are often validated through experimental assays.
Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, offering routes to esters, amides, and the corresponding alcohol through reduction.
Esterification and amidation of the carboxylic acid moiety are common strategies to modify the physicochemical properties of a molecule, which can be particularly useful in the design of prodrugs or for the attachment of linkers. iajpr.comresearchgate.net
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is often driven to completion by removing the water formed during the reaction. For research purposes, ester prodrugs can be synthesized to potentially enhance the lipophilicity and membrane permeability of the parent compound. nih.gov For example, reaction with a simple alcohol like ethanol would yield ethyl 2-hydroxy-5-(4-methoxyphenyl)benzoate. The use of more complex alcohols, such as those containing polyethylene glycol (PEG) chains, can be employed to create linkers for bioconjugation.
Amidation: The synthesis of amides from 2-hydroxy-5-(4-methoxyphenyl)benzoic acid typically proceeds via activation of the carboxylic acid, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This amidation reaction is a fundamental transformation in the synthesis of various compounds and is crucial for creating stable amide linkages. In the context of linker synthesis for research, the amine component could be a bifunctional molecule, allowing for subsequent attachment to other molecules of interest.
| Reaction Type | Reagents and Conditions | Product Type | Potential Research Application |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-O-C=O) | Prodrug synthesis, Linker attachment |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide (R-NH-C=O) | Prodrug synthesis, Stable linker formation |
The carboxylic acid group can be reduced to a primary alcohol, yielding 2-hydroxy-5-(4-methoxyphenyl)benzyl alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (THF). Milder reducing agents like sodium borohydride are generally not strong enough to reduce carboxylic acids but can reduce aldehydes, as seen in the reduction of the related 2-hydroxy-5-methoxybenzaldehyde. wikipedia.orgprepchem.com
The resulting benzyl (B1604629) alcohol is a versatile intermediate for further derivatization. The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of functional groups, or it can be converted to a leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.
| Starting Material | Reducing Agent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-hydroxy-5-(4-methoxyphenyl)benzyl alcohol |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for chemical modification, participating in reactions such as alkylation, acylation, and metal chelation.
Alkylation: The phenolic hydroxyl group can be alkylated by reaction with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction, known as the Williamson ether synthesis, results in the formation of an ether linkage. The choice of base and solvent is crucial to control the reaction's selectivity, as the carboxylic acid can also be deprotonated. Protecting the carboxylic acid as an ester prior to alkylation of the phenol is a common strategy to ensure selective reaction at the hydroxyl group.
Acylation: Acylation of the phenolic hydroxyl group can be achieved by reaction with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This reaction forms a phenyl ester. The acylation of phenolic hydroxyl groups is a well-established transformation. researchgate.net For example, reaction with acetic anhydride would yield 2-acetoxy-5-(4-methoxyphenyl)benzoic acid. This modification can also be a strategy for creating prodrugs, where the ester linkage can be cleaved in vivo to release the active phenolic compound.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (-O-R) |
| Acylation | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenyl Ester (-O-CO-R) |
The presence of both a hydroxyl group and a carboxylic acid group ortho to each other on a benzene (B151609) ring, as seen in the salicylic (B10762653) acid moiety of the title compound, creates a potential bidentate chelation site for metal ions. nih.gov This structural motif is known to form stable complexes with a variety of metal ions. Studies on similar molecules, such as 2,3-dihydroxybenzoic acid, have demonstrated their ability to chelate iron. nih.gov It is therefore plausible that this compound could form complexes with metal ions like Fe³⁺, Cu²⁺, or Zn²⁺. The formation of such complexes can be investigated using techniques like UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to determine the stoichiometry and structure of the metal-ligand complexes.
Electrophilic Aromatic Substitution and Functionalization of the Aromatic Rings
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. wikipedia.orglibretexts.org
The 4-methoxyphenyl (B3050149) ring contains a strongly activating methoxy (B1213986) group, which is ortho-, para-directing. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho to the methoxy group.
Examples of electrophilic aromatic substitution reactions that could be performed on this molecule include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, although these reactions may be complicated by the presence of the activating hydroxyl group.
Azo coupling: The activated aromatic ring can react with a diazonium salt to form an azo compound. For instance, the coupling of a diazonium salt with a similar phenolic compound, o-vanillin, has been reported to occur at the position para to the hydroxyl group. mdpi.com
The specific regioselectivity of these reactions would need to be determined experimentally, as the directing effects of the multiple substituents can be complex.
Halogenation and Nitration Studies
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for the functionalization of this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the salicylic acid core. The hydroxyl group is a powerful ortho-, para-directing activator, while the carboxyl group is a meta-directing deactivator.
Halogenation: The positions ortho and para to the strongly activating hydroxyl group are C3 and C5. Since the C5 position is already substituted, electrophilic attack is anticipated to occur primarily at the C3 position. Studies on similar substituted benzoic acids have utilized various halogenating agents. For instance, bromination of m-methoxybenzoic acid has been achieved using a brominating agent in a halogenated hydrocarbon solvent. google.com A patented method for producing 2-halogenated benzoic acids involves reacting the benzoic acid with a halogenating agent in the presence of an alkaline compound, which can proceed rapidly and with high selectivity. google.com
Nitration: Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. The reaction is typically carried out with a nitrating agent such as a mixture of nitric acid and sulfuric acid. googleapis.comgoogle.com Given the electronic properties of the starting molecule, the nitro group is expected to be introduced at the C3 position, ortho to the hydroxyl group and meta to the carboxyl group. The conditions must be carefully controlled to prevent oxidation of the electron-rich phenol ring.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents & Conditions (Analogous) | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 3-bromo-2-hydroxy-5-(4-methoxyphenyl)benzoic acid |
| Chlorination | SO2Cl2, CH2Cl2, 0 °C to rt | 3-chloro-2-hydroxy-5-(4-methoxyphenyl)benzoic acid |
| Nitration | HNO3, H2SO4, 0-10 °C | 2-hydroxy-3-nitro-5-(4-methoxyphenyl)benzoic acid |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgunblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org In this compound, both the carboxyl and hydroxyl groups can act as DMGs after deprotonation.
The reaction of an aromatic compound bearing a DMG with an alkyllithium reagent leads to an ortho-metalated intermediate that can be trapped by various electrophiles. organic-chemistry.org The carboxylate group, formed by initial deprotonation with the organolithium base, is a potent DMG. Research on unprotected benzoic acids has shown that treatment with sec-butyllithium in the presence of TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. unblog.frorganic-chemistry.org For the target molecule, this would correspond to the C3 position. The adjacent hydroxyl group would likely enhance the acidity of the C3 proton and further direct the lithiation to this site through chelation with the lithium cation.
Once the aryllithium intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups.
Table 2: Potential Functionalization via Directed Ortho-Metalation
| Electrophile | Reagent Example | Resulting Functional Group at C3 |
|---|---|---|
| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH3)3 |
| Carboxylation | Carbon dioxide (CO2) | -COOH |
| Iodination | Iodine (I2) | -I |
| Aldehyde synthesis | N,N-Dimethylformamide (DMF) | -CHO |
| Boronation | Trimethyl borate (B(OMe)3) | -B(OH)2 (after hydrolysis) |
Palladium-Catalyzed Cross-Coupling at Aryl Halide Intermediates derived from this compound
Aryl halides derived from this compound (e.g., 3-bromo or 3-iodo derivatives) are valuable precursors for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly versatile method for synthesizing biaryl compounds. nih.gov
A hypothetical 3-halo-2-hydroxy-5-(4-methoxyphenyl)benzoic acid could be coupled with various arylboronic acids to generate complex polyaromatic structures. Such reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, in the presence of a base and a suitable ligand. nih.gov The efficiency of these reactions can be influenced by the electronic properties of the substituents on the coupling partners. mdpi.com
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and cyanation (with cyanide sources) could also be employed to further diversify the core structure.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions for a 3-Bromo Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Terphenyl derivative |
| Heck | Butyl acrylate | Pd(OAc)2, PPh3, Et3N | Cinnamic acid derivative |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Diphenylacetylene derivative |
| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOt-Bu | Triarylamine derivative |
Photochemical Reactivity and Degradation Pathways (in vitro)
Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ and Fenton (Fe²⁺/H₂O₂) systems, are used to study the degradation of aromatic compounds in aqueous solutions. researchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. For 2-hydroxybenzoic acid, the degradation is initiated by the addition of •OH radicals to the electron-rich aromatic ring, leading to the formation of dihydroxybenzoic acid intermediates (e.g., 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid). researchgate.net
By analogy, the degradation of this compound would likely proceed through similar hydroxylation pathways. The hydroxyl radical could attack the salicylic acid ring, particularly at the electron-rich C3 position, or the 4-methoxyphenyl ring. Subsequent reactions could lead to ring-opening and eventual mineralization to carbon dioxide and water under sustained oxidative conditions. The degradation is expected to follow pseudo-first-order kinetics, with the rate depending on factors such as pH and oxidant concentration. researchgate.net
Table 4: Postulated Initial Intermediates in the AOP-mediated Degradation
| Degradation Pathway | Postulated Intermediate(s) |
|---|---|
| Hydroxylation of salicylic acid ring | 2,3-dihydroxy-5-(4-methoxyphenyl)benzoic acid |
| Hydroxylation of methoxyphenyl ring | 2-hydroxy-5-(3-hydroxy-4-methoxyphenyl)benzoic acid |
| Demethoxylation followed by hydroxylation | 2-hydroxy-5-(4-hydroxyphenyl)benzoic acid |
Compound Reference Table
Mechanistic Investigations of Biological Activities of 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid Excluding Clinical Human Data
In vitro Cellular Pathway Modulation Studies
No published research was identified that specifically investigates the effects of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid on cellular pathways.
There is currently no available data from in vitro assays detailing the inhibitory or activation effects of this compound on any specific enzyme or enzyme family.
No studies have been found that profile the binding affinity of this compound to any specific receptors or that characterize it as an agonist or antagonist at the molecular level.
Research on the intervention of this compound in cellular signaling pathways, such as kinase cascades or the activation of transcription factors, is not present in the reviewed scientific literature.
While no data exists for the target compound, studies on a structurally related isomer, 2-hydroxy-4-methoxy benzoic acid , have shown that it can induce apoptosis and autophagy in melanoma cells through the phosphorylation of signaling proteins like ERK, p38, and JNK. phcog.com
Antioxidant and Radical Scavenging Mechanisms (in vitro biochemical assays)
No specific data from in vitro biochemical assays on the antioxidant and radical scavenging mechanisms of this compound could be located. For context, such activities are commonly evaluated using the assays described below.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods to evaluate the antioxidant capacity of compounds. However, no results from these assays have been published for this compound.
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals. There is no available literature reporting the ORAC value for this compound.
Studies on the related compound, 2-hydroxy-4-methoxy benzoic acid , have indicated that it possesses antioxidant properties and can help restore the levels of antioxidant enzymes. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogues (in vitro)No structure-activity relationship (SAR) studies focusing on analogues of this compound to evaluate their in-vitro biological activities could be identified.
Due to these constraints and the strict adherence to the provided outline, the generation of a scientifically accurate article focusing solely on the requested topics for this specific compound is not possible at this time.
Identification of Key Pharmacophores for Biological Activity
The biological activity of this compound is intrinsically linked to its specific chemical architecture. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, three primary pharmacophoric features can be identified: the carboxylic acid group, the hydroxyl group, and the 4-methoxyphenyl (B3050149) moiety.
The salicylic (B10762653) acid backbone (2-hydroxybenzoic acid) is a well-established pharmacophore in many biologically active compounds, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The relative position of the carboxylic acid and the hydroxyl group is crucial for its activity, often involving chelation of metal ions in enzyme active sites or specific hydrogen bonding interactions. The carboxylic acid group typically acts as a key binding point to the target protein, often through ionic interactions with positively charged amino acid residues. The adjacent hydroxyl group can form critical hydrogen bonds, contributing to the binding affinity and specificity of the molecule.
In silico studies on related phenolic compounds have shown that moieties like the hydroxyl and methoxy (B1213986) groups act as electron donors and are crucial for various biological activities, including antioxidant and anticancer effects. nih.gov For instance, in derivatives of 2-hydroxy-4-methoxy benzoic acid, these groups are essential for their observed cytotoxic and apoptotic effects in cancer cell lines. phcog.com
| Key Pharmacophore | Potential Role in Biological Activity |
| Carboxylic Acid Group | Primary binding point (ionic interactions); Proton donor |
| Hydroxyl Group | Hydrogen bond donor/acceptor; Metal chelation |
| 4-Methoxyphenyl Group | Modulates molecular shape and electronics; Hydrophobic interactions |
Impact of Structural Modifications on In Vitro Potency
The in vitro potency of compounds based on a substituted 2-hydroxybenzoic acid scaffold is highly sensitive to structural modifications. By analyzing related structures, the impact of altering the key pharmacophores of this compound can be inferred.
Modifications of the 5-Position Substituent:
The nature of the substituent at the 5-position of the 2-hydroxybenzoic acid ring plays a pivotal role in determining biological activity. Studies on 5-substituted salicylic acid derivatives have demonstrated that varying this group can significantly alter potency and even the mechanism of action. For example, in a series of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the acetamido group by replacing the methyl with larger phenyl or benzyl (B1604629) groups was explored to enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.com This suggests that the size and nature of the group at this position are critical for target selectivity.
In another example, the development of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives as anticancer agents showed that the substitution pattern on the phenyl ring was crucial for antiproliferative activity. nih.gov The compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one demonstrated potent inhibitory activity, highlighting the importance of the specific arrangement of hydroxyl and methoxy groups on the phenyl ring for cytotoxic effects. nih.gov
Modifications of the Hydroxyl and Carboxylic Acid Groups:
The hydroxyl and carboxylic acid groups are fundamental to the activity of salicylic acid derivatives. Esterification of the carboxylic acid or etherification of the hydroxyl group typically leads to a significant change in biological activity. For instance, the conversion of a related compound, 2PQ-6, to a water-soluble disodium (B8443419) monophosphate prodrug by modifying a hydroxyl group, resulted in significant tumor growth suppression in preclinical models. nih.gov This highlights that while the core hydroxyl group is vital for activity, its modification into a prodrug form can be a viable strategy.
Studies on p-hydroxybenzoic acid (PHBA) derivatives have also shown that the estrogenicity of these compounds depends on the length of their alkyl side chains, indicating that modifications to substituents can have a profound impact on biological endpoints. researchgate.net Furthermore, the antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid, suggesting that masking the carboxylic acid can modulate potency. globalresearchonline.net
The table below summarizes the expected impact of structural modifications on the in vitro potency of this compound, based on findings from related compounds.
| Modification | Observed Effect on In Vitro Potency in Related Compounds | Reference |
| Altering the substituent at the 5-position | Changing the size and nature of the group (e.g., from acetamido to benzamido) can modulate enzyme selectivity (e.g., for COX-2). | mdpi.com |
| Changing the position of the methoxy group | The specific placement of hydroxyl and methoxy groups on the phenyl ring is critical for antiproliferative activity in quinolinone derivatives. | nih.gov |
| Esterification of the carboxylic acid | Can increase the antiviral activity compared to the parent acid. | globalresearchonline.net |
| Modification of the hydroxyl group | Can be used to create prodrugs with altered solubility and in vivo efficacy. | nih.gov |
| Introduction of stronger electron-donating groups | Can enhance nonlinear optical (NLO) properties, which are dependent on intramolecular charge transfer. | nih.gov |
Potential Research Applications of 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid Non Clinical, Research Tools
As a Chemical Probe for Biological Systems
The structural motif of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, which combines a salicylic (B10762653) acid-like moiety with a biphenyl (B1667301) group, suggests its potential as a chemical probe for investigating biological systems. Although direct studies are not prevalent, the activities of related compounds provide a strong basis for this application. Biphenyl compounds and their derivatives are known to possess a wide array of pharmacological activities and are used as intermediates in the synthesis of biologically active molecules. nih.gov The carboxylic acid group is also crucial in drug design and the biochemistry of living systems. acs.org
Derivatives of salicylic acid are well-known for their biological effects. For instance, substituted salicylic acids can be used in colorimetric assays to detect biologically relevant molecules like ammonium. nih.gov Furthermore, the introduction of different functional groups to the biphenyl or salicylic acid scaffold can modulate biological activity, making such compounds useful tools for structure-activity relationship (SAR) studies.
Incorporation into Polymeric Materials or Supramolecular Assemblies for Research Purposes
The rigid biphenyl structure and the presence of hydrogen-bonding groups (carboxylic acid and hydroxyl) in this compound make it a candidate for incorporation into polymeric materials and supramolecular assemblies. Biphenyl carboxylic acids are known to form head-to-head dimers through hydrogen bonding, which can act as building blocks for ordered structures like liquid crystals. acs.org The twisted conformation of these dimers is often critical in forming helical suprastructures. acs.org
Aromatic polycarboxylic acids can form supramolecular assemblies with polymers like polybenzimidazole through multiple hydrogen bonds. rsc.org These assemblies can exhibit altered physical properties, such as changes in free volume and gas permeability, which are of interest in materials science research. rsc.org The self-assembly of molecules containing biphenyl cores, driven by hydrogen bonding and π–π stacking, can lead to the formation of complex structures like superhelices. chinesechemsoc.org
Table 1: Examples of Supramolecular Assemblies with Related Carboxylic Acids
| Building Block | Interacting Molecule/Force | Resulting Structure/Property | Reference |
|---|---|---|---|
| 4-Biphenyl Carboxylic Acid Derivatives | Hydrogen Bonding | Self-assembled helical suprastructures | acs.org |
| Aromatic Polycarboxylic Acids (e.g., Phthalic Acid) | Polybenzimidazole (PBI) | Assemblies with altered gas separation properties | rsc.org |
| Phenylalanine-coupled Biphenyl | Hydrogen Bonding and π–π Stacking | Dynamic superhelical assemblies | chinesechemsoc.org |
Precursor for Fluorescent Dyes or Chemo/Biosensors
The core structure of this compound is analogous to scaffolds used in the development of fluorescent dyes and sensors. Salicylic acid derivatives are known to be fluorescent and their emission properties can be modulated by the presence of analytes, making them suitable for sensor applications. For example, fluorene (B118485) derivatives containing salicylic acid groups have been developed as fluorescent sensors for metal ions like Cu(II). nih.gov
Similarly, rhodamine-based sensors incorporating hydroxyphenyl modifications have been synthesized for the detection of salicylic acid itself, demonstrating the utility of the hydroxyphenyl moiety in fluorescence-based sensing. rsc.org Pyrene-based fluorescent probes have also been designed to selectively sense salicylic acid derivatives through quenching of their fluorescence emission. rsc.org Given that this compound contains both a salicylic acid-like core and a biphenyl group that can influence its photophysical properties, it represents a promising starting material for the synthesis of novel fluorescent probes.
Table 2: Examples of Fluorescent Sensors Based on Related Structures
| Core Structure | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Salicylyl Fluorene | Cu(II) ions | Fluorescence quenching | nih.gov |
| Rhodamine-Acylhydrazone with Hydroxyphenyl | Salicylic Acid | Off-on fluorescence | rsc.org |
| Pyrenesulfonamide | Salicylic Acid Derivatives | Fluorescence quenching | rsc.org |
Role as a Ligand in Coordination Chemistry and Catalysis Research
The carboxylic acid and hydroxyl groups of this compound are excellent coordinating sites for metal ions, suggesting its potential use as a ligand in coordination chemistry and catalysis research. Biphenyl derivatives are commonly used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. tandfonline.com For instance, biphenyl-dicarboxylate has been used to synthesize coordination polymers with zinc and cadmium. tandfonline.com
Gold(III) complexes with biphenyl ligands have been synthesized and shown to have interesting photoluminescent properties and potential applications in light-emitting electrochemical cells. acs.org The coordination environment around the metal center, influenced by the biphenyl ligand, plays a crucial role in the properties of the resulting complex. Bismuth-based coordination complexes have also been explored for their potential in optoelectronics. nih.gov The ability of this compound to chelate metal ions through its salicylate-like functionality could lead to the formation of stable complexes with unique catalytic or material properties.
Application in Analytical Chemistry as a Standard or Reagent for Specific Assays
In analytical chemistry, substituted salicylic acids and related compounds are utilized as reagents and standards. For instance, derivatives of salicylic acid are employed in the Berthelot reaction for the colorimetric detection of ammonium. nih.gov The electronic properties of the substituents on the salicylic acid ring can significantly influence the sensitivity of the assay. nih.gov
High-performance liquid chromatography (HPLC) is a common technique for the analysis of salicylic acid and its derivatives in various matrices, including biological samples and natural products. farmaciajournal.comresearchgate.netnih.gov In such methods, related compounds like o-methoxybenzoic acid are sometimes used as internal standards. nih.gov Given its well-defined chemical structure, this compound could potentially serve as a standard for the development and validation of analytical methods for related biphenyl carboxylic acids or as a reagent in specific colorimetric or chromatographic assays.
Future Directions and Emerging Research Avenues for 2 Hydroxy 5 4 Methoxyphenyl Benzoic Acid
Exploration of Novel Synthetic Methodologies
The synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid and its derivatives is poised for significant advancements through the adoption of modern synthetic techniques. These new methods offer the potential for more efficient, sustainable, and versatile production of this class of compounds.
One of the most promising areas is the application of photocatalysis . This technique utilizes light energy to drive chemical reactions, often under mild conditions. For the synthesis of this compound, photocatalytic cross-coupling reactions could provide an alternative to traditional palladium-catalyzed methods. For instance, the use of photocatalysts could enable the direct C-H functionalization of phenolic precursors, thereby reducing the need for pre-functionalized starting materials and minimizing waste.
Flow chemistry represents another significant frontier. By conducting reactions in a continuous flow system rather than a traditional batch reactor, researchers can achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety. The synthesis of this compound in a flow reactor could facilitate a more streamlined and scalable process, which is particularly important for producing larger quantities for extensive research.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source, potential for novel bond formations. |
| Flow Chemistry | Precise control over reaction parameters, improved scalability and safety, potential for integration of reaction and purification steps. |
Advanced Material Science Applications
The unique structure of this compound, featuring a biphenyl (B1667301) backbone with hydroxyl and carboxylic acid functional groups, makes it an intriguing candidate for the development of advanced materials.
In the realm of self-healing polymers , the hydroxyl and carboxylic acid groups can participate in reversible non-covalent interactions, such as hydrogen bonding. By incorporating this molecule into a polymer matrix, it could act as a cross-linking agent that allows the material to repair itself after damage. When a fracture occurs, the hydrogen bonds would break, and upon bringing the fractured surfaces back into contact, the bonds could reform, restoring the material's integrity.
Furthermore, the responsiveness of the phenolic hydroxyl group to changes in pH and the potential for the biphenyl structure to exhibit interesting photophysical properties open the door to the creation of smart materials . These are materials that can respond to external stimuli, such as light, heat, or chemical environment. For example, polymers containing this compound could be designed to change color or fluorescence in response to a specific analyte, leading to the development of novel sensors.
Integration into Multi-Component Systems for Synergistic Research Effects
The future of molecular research often lies in the complexity of multi-component systems, where the interactions between different molecules lead to emergent properties. This compound is an ideal candidate for integration into such systems.
For instance, it could be used as a building block for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid and hydroxyl groups can coordinate with metal ions to form porous, crystalline structures with high surface areas. These MOFs could exhibit synergistic effects, where the properties of the framework are greater than the sum of its individual components. Such materials could find applications in gas storage, catalysis, and drug delivery.
Another avenue is the development of co-crystals, where this compound is crystallized with another molecule to create a new crystalline solid with unique physical and chemical properties. The hydrogen bonding capabilities of the molecule would play a crucial role in the formation of these co-crystals. By carefully selecting the co-former, it may be possible to tune properties such as solubility and bioavailability for pharmaceutical applications.
In-depth Mechanistic Studies of Biological Interactions at Atomic Resolution
While the biological activities of this compound may be an area of interest, future research will focus on understanding the precise mechanisms of these interactions at an atomic level. This deep dive into its molecular behavior is crucial for any potential therapeutic development.
Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography will be instrumental in this endeavor. If this molecule is found to interact with a specific protein target, these methods can be used to determine the three-dimensional structure of the complex. This would provide a detailed picture of how the molecule binds to the protein, revealing the specific amino acid residues involved and the nature of the intermolecular forces at play.
Such high-resolution structural information is invaluable for structure-based drug design. By understanding the binding mode of this compound, medicinal chemists can design new derivatives with improved potency and selectivity.
| Structural Biology Technique | Information Gained for this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the molecule in complex with large protein targets. |
| X-ray Crystallography | Atomic-resolution 3D structure of the molecule in complex with crystallizable protein targets. |
Development of Computational Models with Enhanced Predictive Capabilities
In parallel with experimental work, the development of sophisticated computational models will accelerate the exploration of this compound's potential. These models can be used to predict a wide range of properties, from its reactivity in different chemical environments to its potential biological targets.
Quantum mechanics (QM) calculations can provide insights into the electronic structure of the molecule, helping to explain its reactivity and spectroscopic properties. Molecular dynamics (MD) simulations can be used to study its conformational flexibility and its interactions with other molecules, such as proteins or polymers, over time.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity of new derivatives of this compound based on their chemical structure. These predictive models can significantly reduce the time and cost associated with the discovery of new functional molecules by allowing researchers to prioritize the synthesis of the most promising candidates.
Challenges and Opportunities in Scaling Up Research Synthesis for Academic Research
As research on this compound progresses, the need for larger quantities of the compound for more extensive studies will arise. Scaling up the synthesis from the milligram to the gram or even kilogram scale presents a unique set of challenges and opportunities for academic research.
One of the main challenges is the transition from a laboratory-scale procedure to a more robust and reproducible process. This often requires optimization of reaction conditions, purification methods, and analytical techniques. However, this challenge also presents an opportunity for collaboration between synthetic chemists and chemical engineers to develop efficient and scalable synthetic routes.
The development of a scalable synthesis can also lead to new discoveries. For example, byproducts that are not observed on a small scale may become apparent during scale-up, providing new insights into the reaction mechanism. Furthermore, the availability of larger quantities of the material will enable a broader range of studies, including more extensive biological testing and the fabrication of larger material prototypes.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for 2-hydroxy-5-(4-methoxyphenyl)benzoic acid derivatives, and how can purity be optimized?
- Methodology : Schiff base synthesis is a common approach, involving condensation of 5-formyl salicylic acid with sulfonamide derivatives under reflux in ethanol or methanol. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity can be verified via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., confirming hydroxyl and methoxy proton signals at δ 10–12 ppm and δ 3.8–4.0 ppm, respectively) .
Q. How can researchers assess the biological activity of this compound, particularly its anti-inflammatory potential?
- Methodology : In vitro assays such as COX-1/COX-2 inhibition studies (using enzyme-linked immunosorbent assays, ELISA) or nitric oxide (NO) suppression in lipopolysaccharide-activated macrophages. Comparative analysis with structurally similar compounds (e.g., salicylic acid derivatives) helps establish SAR trends. For cytotoxicity, use MTT assays on human fibroblast or hepatocyte cell lines .
Q. What analytical techniques are critical for characterizing this compound and its impurities?
- Methodology :
- Structural elucidation : FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), H/C NMR for regiochemistry.
- Impurity profiling : LC-MS (ESI or APCI ionization) to detect trace byproducts (e.g., diazenyl derivatives or unreacted intermediates) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Adjust grid box parameters to cover the active site (e.g., 25 × 25 × 25 Å). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
- Quantum mechanical studies : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate electronic properties (HOMO-LUMO gaps) and predict redox behavior. Compare with experimental cyclic voltammetry data to reconcile discrepancies in electrochemical activity .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties through structural modification?
- Methodology :
- SAR-driven design : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position to enhance metabolic stability. Evaluate logP values via shake-flask assays or computational tools (e.g., SwissADME).
- Prodrug synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve oral bioavailability, followed by in vitro hydrolysis studies in simulated gastric fluid .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodology :
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, catalyst loading). Monitor intermediates via inline FT-IR or Raman spectroscopy.
- Quality control : Implement PAT (Process Analytical Technology) tools, such as real-time HPLC, to ensure batch consistency. For polymorph control, perform XRPD (X-ray powder diffraction) on final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
